molecular formula C11H13ClN2O2 B7642125 N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide

N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide

Cat. No. B7642125
M. Wt: 240.68 g/mol
InChI Key: PNHZRXVYZNPDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide, also known as CPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPOP is a heterocyclic compound that contains a pyridine ring and an oxolane ring, and it has been shown to exhibit a range of biological activities.

Scientific Research Applications

N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a range of biological activities, including inhibition of protein-protein interactions, modulation of ion channels, and inhibition of enzymes. This compound has been investigated for its potential as a therapeutic agent in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide is not fully understood, but it is believed to act by binding to specific targets in cells and modulating their activity. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and histone deacetylases. It has also been shown to modulate the activity of ion channels, including the NMDA receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been shown to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to modulate pain perception and inflammation, making it a potential therapeutic agent for the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to exhibit activity at low concentrations, making it an attractive compound for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of this compound, which could help to identify new targets for drug discovery. Additionally, there is potential for the development of new synthetic methods for the production of this compound and its derivatives, which could lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide involves the reaction of 3-chloropyridine-2-carboxylic acid with 3-methyl-oxolane-2-carbonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid with a melting point of 122-124°C.

properties

IUPAC Name

N-(3-chloropyridin-2-yl)-3-methyloxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7-4-6-16-9(7)11(15)14-10-8(12)3-2-5-13-10/h2-3,5,7,9H,4,6H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHZRXVYZNPDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)NC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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